
Divin
Descripción general
Descripción
Novel inhibitor of bacterial divisome assembly; High Quality Biochemicals for Research Uses
Actividad Biológica
Divin is a small molecule that has garnered attention for its unique bacteriostatic properties, particularly its ability to inhibit bacterial cell division. This article delves into the biological activity of this compound, highlighting its mechanism of action, structure-activity relationships (SAR), and potential therapeutic applications.
This compound operates by disrupting the assembly of proteins at the site of cell septation, which is critical for bacterial division. Unlike traditional inhibitors that target FtsZ, a key protein in bacterial cytokinesis, this compound affects the localization and function of late-stage division proteins such as FtsQ, FtsL, FtsW, and FtsB. This results in mislocalization at the divisome, effectively halting bacterial proliferation without directly inhibiting FtsZ itself .
Structure-Activity Relationship (SAR)
The SAR studies conducted on this compound reveal that its biological activity is heavily reliant on specific structural components. The 2-hydroxynaphthalenyl hydrazide moiety is essential for its activity, while modifications to the benzimidazole ring can enhance potency. For instance, certain substitutions have shown to improve solubility and reduce minimum inhibitory concentrations (MIC) against various bacterial strains .
Synthesis and Potency
Research has demonstrated a synthetic route to this compound and its analogues that yields compounds with significantly improved solubility (up to 10-fold) and enhanced potency (up to 4-fold). These modifications allow for better characterization of this compound's effects and facilitate the isolation of drug-resistant mutants for further study .
Case Studies
A notable study involving this compound analogues was conducted on Escherichia coli BW25113 Δ tolC cells. The results indicated that certain structural modifications led to substantial improvements in both solubility and biological activity. For example, the dichloro analogue exhibited a MIC that was two-fold lower than that of this compound itself against E. coli strains .
Data Tables
The following table summarizes key findings from SAR studies on this compound:
Analogue | Modification | MIC (μg/mL) | Solubility (M8 Media) |
---|---|---|---|
This compound | - | 32 | Low |
11j | Dichloro substitution | 16 | Improved |
5e | C-4 position hydroxyl change | 64 | Reduced |
11c | Hydroxyl group addition | 32 | Improved |
Aplicaciones Científicas De Investigación
Divin is a small molecule that inhibits bacterial cell division by disrupting protein assembly at the cell septation site . It is a bacteriostatic agent, meaning it inhibits bacterial growth without necessarily killing the bacteria . Research has explored this compound's potential as an antimicrobial agent and chemical probe for studying bacterial division .
Antimicrobial Agent Development
This compound's unique mechanism of action, which differs from other known inhibitors of bacterial cell division, makes it a potential therapeutic agent for combating multidrug-resistant pathogens .
- Structure-Activity Relationship (SAR) Studies SAR studies of this compound have led to the development of analogs with improved solubility and potency . These studies have identified key structural features of this compound that are essential for its activity, such as the 2-hydroxynaphthalenyl hydrazide portion . Modifications to the benzimidazole ring can also increase its potency .
- Mechanism of Action this compound inhibits peptidoglycan insertion at the septum, blocking the late stages of bacterial cell division and causing the mother and daughter cells to remain fused . Unlike other molecules that bind to FtsZ, this compound inhibits the assembly of the functional divisome without directly affecting FtsZ .
- Phenotypic Effects this compound and its active analogs have the same phenotypic effect on cells, arresting cell division after the initiation of midcell constriction .
Chemical Probe for Studying Bacterial Division
This compound's interaction with the bacterial divisome makes it a valuable tool for studying the dynamics of bacterial division .
- Divisome Assembly this compound disrupts the spatial and temporal localization of late-stage division proteins (FtsQ, FtsL, FtsW, and FtsB) at the divisome .
- Target Identification SAR studies and the development of this compound analogs with enhanced solubility are aimed at identifying the molecular target of this compound . These analogs can be used to isolate drug-resistant mutants and synthesize photoaffinity probes for target identification .
Solubility of this compound Analogues
Structural modifications have been made to improve the solubility of this compound without affecting its activity . The solubility of this compound analogs in M8 media (with 2% DMSO) has been determined using a light scattering assay .
Table 2. Solubility of Active this compound Analogues in M8 Media (with 2% DMSO); Solubility is Expressed as μM
compd | solubility | compd | solubility |
---|---|---|---|
1 | 20 | 11f | 30 |
8a | 20 | 11g | 10 |
8b | 120 | 11h | 90 |
11a | 30 | 11i | 20 |
11c | 210 | 11j | 90 |
11e | 90 |
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing Divin, and what analytical techniques are critical for confirming its structural integrity?
- Methodological Answer : Synthesis of this compound typically involves multi-step organic reactions, such as nucleophilic substitution or catalytic cross-coupling. Key steps include:
- Precursor selection : Use high-purity reagents (e.g., halogenated intermediates) to minimize impurities .
- Reaction optimization : Monitor temperature, solvent polarity, and catalyst loading (e.g., palladium-based catalysts for coupling reactions) .
- Purification : Employ column chromatography or recrystallization to isolate this compound .
For structural confirmation: - Spectroscopic analysis : NMR (¹H/¹³C) to verify molecular structure; mass spectrometry (MS) for molecular weight validation .
- Crystallography : Single-crystal XRD to resolve atomic-level geometry .
Q. How should researchers design initial experiments to assess the physicochemical properties of this compound?
- Methodological Answer :
- Objective alignment : Define measurable properties (e.g., solubility, melting point, stability under varying pH) based on intended applications (e.g., drug development) .
- Controlled variables : Use standardized buffers for solubility tests; DSC (Differential Scanning Calorimetry) for thermal stability .
- Replication : Conduct triplicate measurements to ensure reproducibility .
Q. What are the best practices for conducting a literature review on this compound to identify existing knowledge gaps?
- Methodological Answer :
- Database selection : Prioritize PubMed, Scopus, and Web of Science for peer-reviewed studies; exclude non-peer-reviewed sources (e.g., ) .
- Search strategy : Use Boolean operators (e.g., "this compound AND synthesis NOT commercial") and filter by publication date (last 10 years) .
- Gap analysis : Map reported properties vs. missing data (e.g., kinetic studies, in vivo toxicity) using tools like VOSviewer for thematic clustering .
Advanced Research Questions
Q. How can researchers optimize the synthesis protocol of this compound to improve yield and purity while minimizing by-products?
- Methodological Answer :
- DoE (Design of Experiments) : Apply factorial design to test variables (e.g., temperature, catalyst ratio) and identify optimal conditions .
- By-product analysis : Use HPLC-MS to track side products; adjust reaction stoichiometry or solvent polarity to suppress undesired pathways .
- Scale-up considerations : Validate lab-scale protocols in pilot reactors, ensuring heat/mass transfer efficiency matches small-scale results .
Q. What strategies are effective in resolving contradictions between experimental data and theoretical predictions regarding this compound's reactivity?
- Methodological Answer :
- Data triangulation : Compare experimental results (e.g., kinetic assays) with computational models (DFT, MD simulations) to identify discrepancies .
- Error source audit : Re-examine assumptions in theoretical models (e.g., solvent effects ignored in simulations) or experimental conditions (e.g., oxygen sensitivity) .
- Collaborative validation : Partner with independent labs to replicate findings and rule out instrumentation bias .
Q. What advanced computational models are suitable for predicting this compound's interaction with biological targets, and how should these models be validated experimentally?
- Methodological Answer :
- Model selection : Use molecular docking (AutoDock Vina) for binding affinity predictions; QSAR models for activity-relationship mapping .
- Validation steps :
- In vitro assays : Perform enzyme inhibition or cell viability tests to confirm computational predictions .
- Mutagenesis studies : Alter binding site residues to test model accuracy .
- Data integration : Cross-reference computational results with crystallographic data (e.g., Protein Data Bank entries) .
Q. Methodological Guidelines for Data Management and Reproducibility
Q. How should researchers document and share experimental protocols for this compound to ensure reproducibility?
- Answer :
Propiedades
IUPAC Name |
N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-3-(2-methylbenzimidazol-1-yl)propanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2/c1-15-24-19-8-4-5-9-20(19)26(15)13-12-22(28)25-23-14-18-17-7-3-2-6-16(17)10-11-21(18)27/h2-11,14,27H,12-13H2,1H3,(H,25,28)/b23-14+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOPYTFSYTUAGFR-OEAKJJBVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CCC(=O)NN=CC3=C(C=CC4=CC=CC=C43)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=CC=CC=C2N1CCC(=O)N/N=C/C3=C(C=CC4=CC=CC=C43)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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